N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide
Description
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Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-33-20-8-10-24-23(13-20)18(15-30-24)11-12-29-28(32)17-3-5-19(6-4-17)36-26-16-35-25-14-21(34-2)7-9-22(25)27(26)31/h3-10,13-16,30H,11-12H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAKLVITBNLXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)OC4=COC5=C(C4=O)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety and a chromenyl ether. Its molecular formula is , with a molecular weight of approximately 366.41 g/mol. The structural features contribute to its pharmacological properties.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that derivatives of indole and chromene exhibit significant antimicrobial properties. A study on related compounds demonstrated efficacy against various bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some indole derivatives was reported as low as 0.98 µg/mL against MRSA .
2. Anticancer Activity
Indole derivatives have shown promise in cancer treatment, with various studies reporting antiproliferative effects on cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against A549 lung cancer cells, with IC50 values in the micromolar range . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 0.98 | 1.50 |
| Compound B | MRSA | 1.50 | 2.00 |
| Compound C | E. coli | >100 | >100 |
| Compound D | C. albicans | 7.80 | 12.50 |
Table 2: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | A549 | <10 |
| Compound F | HeLa | <20 |
| Compound G | MCF7 | <15 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antibacterial properties of various indole derivatives, this compound was tested alongside other compounds. Results indicated that this compound exhibited a strong inhibitory effect on biofilm formation by S. aureus, suggesting potential applications in preventing infections associated with biofilms .
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of indole derivatives found that N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yloxy)benzamide induced significant apoptosis in A549 cells through mitochondrial pathways . The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
